molecular formula C9H20N4 B1195061 Guanazodine CAS No. 32059-15-7

Guanazodine

Número de catálogo: B1195061
Número CAS: 32059-15-7
Peso molecular: 184.28 g/mol
Clave InChI: ZCVAIGPGEINFCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Guanazodine is an experimental small molecule belonging to the class of organic compounds known as guanidines. It is classified under the ATC code C02CC06, which pertains to antihypertensive agents, suggesting its initial investigation was related to blood pressure regulation. The compound has the chemical formula C9H20N4 and an average molecular weight of 184.287 g/mol. This compound is structurally characterized as an N-[(azocan-2-yl)methyl]guanidine. Currently, detailed public information on its specific pharmacological profile, mechanism of action, and comprehensive research applications is limited. Guanidine derivatives, as a class, are known to exhibit a wide spectrum of biological activities and are considered a privileged scaffold in medicinal chemistry due to their interesting chemical features. Researchers are exploring various guanidine compounds for potential applications, which include roles as antitumor and antimicrobial agents. This compound presents an opportunity for further investigation to elucidate its specific properties and potential research value. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

32059-15-7

Fórmula molecular

C9H20N4

Peso molecular

184.28 g/mol

Nombre IUPAC

2-(azocan-2-ylmethyl)guanidine

InChI

InChI=1S/C9H20N4/c10-9(11)13-7-8-5-3-1-2-4-6-12-8/h8,12H,1-7H2,(H4,10,11,13)

Clave InChI

ZCVAIGPGEINFCX-UHFFFAOYSA-N

SMILES

C1CCCNC(CC1)CN=C(N)N

SMILES canónico

C1CCCNC(CC1)CN=C(N)N

Otros números CAS

32059-15-7

Números CAS relacionados

42839-36-1 (sulfate[1:1])

Sinónimos

2-guanidinomethylheptamethyleneimine
EGYT-739
guanazodine
guanazodine sulfate (1:1)
guanidinomethyl-1-monoazacyclooctane
perhydroazocin-2-ylmethylguanidine
Sanegit
Sanegyt

Origen del producto

United States

Métodos De Preparación

Classical Synthesis via Ammonium Thiocyanate Decomposition

The thermal decomposition of ammonium thiocyanate (NH₄SCN) at 180–190°C under anhydrous conditions yields guanidine alongside hydrogen sulfide and carbon disulfide :

3NH4SCN2CH5N3+H2S+CS23 \, \text{NH}4\text{SCN} \rightarrow 2 \, \text{CH}5\text{N}3 + \text{H}2\text{S} + \text{CS}_2

This method requires precise temperature control to minimize byproduct formation. Crystallographic studies confirm the structural integrity of guanidine produced via this route, with neutron diffraction validating hydrogen atom positions .

Industrial-Scale Production Using Dicyandiamide and Ammonium Salts

A two-step commercial process involves reacting dicyandiamide (DCDA) with ammonium salts to form biguanidine intermediates, followed by base treatment (e.g., sodium methoxide) to yield guanidinium salts :

  • Ammonolysis Step :

    DCDA+NH4+Biguanidine Intermediate\text{DCDA} + \text{NH}_4^+ \rightarrow \text{Biguanidine Intermediate}
  • Deprotonation :

    Biguanidine+NaOCH3Guanidine+Byproducts\text{Biguanidine} + \text{NaOCH}_3 \rightarrow \text{Guanidine} + \text{Byproducts}

This method achieves high yields (>80%) and is scalable for bulk production.

Rathke Synthesis via Isothiouronium Salts

Isothiouronium salts react with primary amines to form guanidinium salts, which are deprotonated to guanidine :

RNH2+[CH3SC(NH2)2]+[RN(H)C(NH2)2]++CH3SH\text{RNH}2 + [\text{CH}3\text{SC(NH}2)2]^+ \rightarrow [\text{RN(H)C(NH}2)2]^+ + \text{CH}_3\text{SH}

For example, methylisothiouronium sulfate reacts with ammonia to produce guanidine sulfate. This method is versatile for synthesizing alkyl- and aryl-substituted guanidines, with yields modulated by amine basicity .

Urea-Sulfur Dioxide-Ammonia Reaction Under Pressure

Heating urea, sulfur dioxide, and ammonia at 275°C under 200 psi generates guanidine sulfamate, which is neutralized to free guanidine :

NH2CONH2+SO2+3NH3Guanidine SulfamateneutralizationGuanidine\text{NH}2\text{CONH}2 + \text{SO}2 + 3 \, \text{NH}3 \rightarrow \text{Guanidine Sulfamate} \xrightarrow{\text{neutralization}} \text{Guanidine}

Optimized Conditions :

  • Urea:SO₂:NH₃ molar ratio = 1:3:9

  • Reaction time: 60 minutes

  • Yield: 73% (as guanidine nitrate)

Hydrogen Cyanamide-Aliphatic Amine Condensation

A patent-pending method involves reacting hydrogen cyanamide (NH₂CN) with aliphatic amines followed by acid neutralization :

NH2CN+RNH2RN(H)C(NH2)2+H+RN(H)C(NH2)2\text{NH}2\text{CN} + \text{RNH}2 \rightarrow \text{RN(H)C(NH}2)2^+ \xrightarrow{\text{H}^+} \text{RN(H)C(NH}2)2

Key Advantages :

  • Mild conditions (room temperature, aqueous media)

  • Broad substrate tolerance (alkyl, aryl amines)

  • Scalable with minimal purification

Guanidine Sulfate Preparation via Acid-Base Neutralization

Guanidine hydrochloride reacts with sulfuric acid to form guanidine sulfate, a stable derivative :

2CH5N3HCl+H2SO4(CH5N3)2H2SO4+2HCl2 \, \text{CH}5\text{N}3\cdot\text{HCl} + \text{H}2\text{SO}4 \rightarrow (\text{CH}5\text{N}3)2\cdot\text{H}2\text{SO}_4 + 2 \, \text{HCl}

Procedure :

  • Mix guanidine hydrochloride with 80% H₂SO₄ at 0°C for 48 hours.

  • Filter and recrystallize to obtain 95% pure product .

Catalytic Applications in Multicomponent Reactions

Guanidine hydrochloride catalyzes the one-pot synthesis of pyrazolopyranopyrimidines, demonstrating its utility in facilitating complex transformations :

Aldehyde+Ethyl acetoacetate+Barbituric acid+Hydrazine hydrateGuanidine HClPyrazolopyranopyrimidine\text{Aldehyde} + \text{Ethyl acetoacetate} + \text{Barbituric acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Guanidine HCl}} \text{Pyrazolopyranopyrimidine}

Conditions :

  • Aqueous solvent, 70°C

  • Catalyst recyclability: 4 cycles without loss of activity

Rearrangement Strategies for Guanidine-Type Iminosugars

A novel approach involves furanose-to-piperidine rearrangement of 5-deoxy-5-guanidino-l-idose precursors, yielding glycosidase inhibitors :

Furanose IntermediateΔ3OxopiperidineHydrate\text{Furanose Intermediate} \xrightarrow{\Delta} 3-\text{Oxopiperidine} \rightarrow \text{Hydrate}

Key Insight :

  • Substituents on nitrogen dictate inhibitory potency .

Análisis De Reacciones Químicas

Tipos de Reacciones: Guanazodina experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Guanazodina se puede oxidar en condiciones específicas para formar varios productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir guanazodina en sus formas reducidas.

    Sustitución: Guanazodina puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los agentes reductores como borohidruro de sodio e hidruro de aluminio y litio se utilizan a menudo.

    Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o agentes alquilantes.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de guanazodina.

Aplicaciones Científicas De Investigación

Central Nervous System Drugs

Guanazodine is noted for its potential in developing drugs targeting the central nervous system. It plays a role in modulating neurotransmitter systems, particularly through its interaction with neuropeptide Y receptors, which are implicated in various neurological conditions.

Cardiovascular Drugs

Several cardiovascular agents utilize this compound as a core structure. For instance, it is part of the formulation for antihypertensive drugs that function by relaxing blood vessels and reducing blood pressure. Examples include:

  • Guanethidine : Used for managing hypertension.
  • Doxazosin : An alpha-blocker that aids in lowering blood pressure.

Antidiabetic Agents

This compound derivatives have been explored for their antidiabetic properties. Compounds such as metformin are derived from guanidine structures and are widely used to manage type 2 diabetes by improving insulin sensitivity and reducing glucose production in the liver.

Antimicrobial and Antiprotozoal Drugs

The utility of this compound extends to antimicrobial applications. It has been studied as a potential treatment for infections caused by protozoa, including malaria and trypanosomiasis. Guanidine derivatives like chlorguanide have shown efficacy against malaria parasites.

Influenza Inhibitors

This compound has been incorporated into the design of antiviral agents, particularly those targeting influenza viruses. The compound's structural properties allow it to inhibit viral replication effectively.

Case Study 1: Antihypertensive Activity

A study demonstrated that this compound derivatives exhibited significant antihypertensive activity in animal models. The mechanism was linked to the inhibition of norepinephrine release from sympathetic nerve endings, leading to vasodilation.

Case Study 2: Antidiabetic Effects

Research conducted by Bahekar et al. identified specific guanidine derivatives that significantly lowered blood glucose levels in diabetic rats. The study highlighted the potential of these compounds as new therapeutic agents for diabetes management.

Comparative Data Table

Application AreaExample CompoundsMechanism of Action
Central Nervous SystemThis compound, DoxazosinModulation of neurotransmitter receptors
CardiovascularGuanethidine, PrazosinAlpha-adrenergic receptor antagonism
AntidiabeticMetforminEnhances insulin sensitivity
AntimicrobialChlorguanideInhibition of protozoal growth
AntiviralZanamivirInhibition of viral replication

Mecanismo De Acción

Guanazodina ejerce sus efectos al inhibir la liberación adrenérgica, lo que lleva a una disminución de la presión arterial. El compuesto se dirige a los receptores adrenérgicos e interfiere con la liberación de neurotransmisores que causan vasoconstricción . Este mecanismo ayuda a relajar los vasos sanguíneos y reducir la presión arterial general.

Compuestos Similares:

    Guanfacina: Otro fármaco antihipertensivo que actúa sobre los receptores adrenérgicos.

    Clonidina: Un alfa-agonista de acción central utilizado para tratar la presión arterial alta.

    Metildopa: Un alfa-2 agonista adrenérgico utilizado en el control de la hipertensión.

Singularidad: Guanazodina es única en su estructura molecular específica y su mecanismo de acción particular como inhibidor de la liberación adrenérgica. A diferencia de otros compuestos, guanazodina interfiere directamente con la liberación de neurotransmisores, lo que la hace efectiva en la reducción de la presión arterial .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Guanazodine belongs to the guanidine class of antihypertensives, sharing structural and mechanistic similarities with compounds like guanethidine and betanidine . Below is a detailed comparative analysis:

Mechanism of Action

All three compounds act via sympathetic neuron blockade and norepinephrine depletion:

  • This compound: Reduces blood pressure by inhibiting norepinephrine release from sympathetic nerve terminals. It also weakens cardiovascular responses to sympathetic stimulation (e.g., attenuated heart rate elevation in dogs and vasoconstriction in rabbit aortas) .
  • Guanethidine: A prototypical adrenergic neuron blocker that displaces norepinephrine from storage vesicles, causing irreversible depletion. However, it often causes severe orthostatic hypotension and reflex tachycardia .
  • Betanidine : Structurally related to guanethidine but with a benzyl-methylguanidine backbone. It has a shorter duration of action and higher propensity for side effects like diarrhea and sedation .

Efficacy and Duration of Action

Parameter This compound Guanethidine Betanidine
Blood Pressure Reduction Sustained, comparable to guanethidine Sustained but with rebound hypertension Moderate, shorter duration
Onset/Duration Gradual onset, long-lasting (>4 hours) Slow onset, prolonged Rapid onset, short-lived
Heart Rate Effects Reduces heart rate Causes reflex tachycardia Minimal direct effect

Chemical and Structural Differences

  • This compound : Features an octahydro-2-azocinylmethylguanidine structure, enhancing lipid solubility and tissue penetration .
  • Guanethidine : Contains a hexahydroazepinylmethylguanidine core, making it less selective for peripheral neurons .
  • Betanidine : A benzyl-dimethylguanidine derivative with reduced potency and higher central nervous system penetration .

Clinical and Industrial Relevance

  • This compound : Marketed as Sanegyt® in Europe, prioritized for its balanced efficacy and tolerability .
  • Guanethidine : Largely obsolete due to adverse effects but remains a research tool for studying sympathetic pathways .
  • Betanidine: Limited clinical use today, primarily replaced by newer antihypertensives .

Actividad Biológica

Guanazodine is a compound belonging to the guanidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to guanidine and exhibits various pharmacological effects, including anti-inflammatory, antimicrobial, and potential anticancer properties. Its mechanism of action often involves modulation of neurotransmitter systems and inhibition of specific enzymes.

1. Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in various studies. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

  • Mechanism : this compound inhibits the activity of nitric oxide synthase (NOS) and cyclooxygenase (COX), leading to reduced nitric oxide and prostaglandin synthesis.
  • Case Study : In an experimental model of carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in inflammation, with efficacy comparable to standard anti-inflammatory drugs .
Dose (mg/kg)Edema Reduction (%)
1045
2075
5090

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

  • Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Research Findings : In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 6.5 mg/mL to 8.0 mg/mL .
PathogenMIC (mg/mL)
Staphylococcus aureus6.5
Escherichia coli7.0
Candida albicans8.0

3. Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS).

  • Mechanism : It modulates neurotransmitter levels, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission.
  • Case Study : In animal models, this compound administration led to improved outcomes in models of anxiety and depression, suggesting potential use as an anxiolytic agent .

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines .
  • Cardiovascular Effects : this compound has been shown to influence cardiovascular function by modulating vascular tone and reducing hypertension in experimental models .

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Guanazodine’s mechanism of action?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align your question with practical and theoretical significance. For example:

  • Feasible: "Does this compound inhibit enzyme X at physiologically relevant concentrations?"
  • Novel: "How does this compound’s binding affinity compare to existing inhibitors?"
    Use literature reviews to identify gaps and refine hypotheses . Structure questions using PICO (Population, Intervention, Comparison, Outcome) for clarity, e.g., "In in vitro models (P), does this compound (I) reduce oxidative stress (O) compared to standard antioxidants (C)?" .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

  • Use advanced search tools (e.g., PubMed’s MeSH terms, Google Scholar’s "Cited by") with keywords like "this compound pharmacokinetics" or "this compound structure-activity relationship."

  • Filter results by domain (.gov, .edu) and avoid non-peer-reviewed sources .

  • Organize findings into a matrix to compare methodologies, outcomes, and limitations (Table 1).

    StudyModel SystemDose RangeKey FindingLimitations
    Smith et al. (2023)Rat hepatocytes1–100 µM80% enzyme inhibition at 50 µMNo in vivo validation
    • Critically evaluate sources using criteria from , focusing on reproducibility and statistical rigor .

Q. How to ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Document protocols using the Beilstein Journal’s guidelines: specify equipment (e.g., HPLC model), buffer compositions, and purity criteria for reagents .
  • Include raw data (e.g., chromatograms, dose-response curves) in supplementary materials with metadata (e.g., temperature, pH) .
  • Validate findings across multiple biological replicates and independent labs .

Advanced Research Questions

Q. What experimental designs optimize pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Use a crossover design for in vivo studies to minimize inter-subject variability. Compare AUC (Area Under Curve) and Cmax across doses.
  • For in vitro assays, apply physiologically relevant conditions (e.g., serum protein adjustments) to improve translational validity .
  • Table 2 compares methodologies:
ApproachStrengthsLimitations
Microsomal stability assaysHigh-throughput metabolic dataLacks tissue-specific factors
Radiolabeled tracer studiesPrecise biodistribution trackingCost-prohibitive for large cohorts

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity sources (e.g., dosage, model systems) .
  • Apply sensitivity analysis to exclude outliers and validate results via orthogonal assays (e.g., switch from cell-free to organoid models) .
  • Use the Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causality in disputed findings .

Q. What advanced techniques validate this compound’s bioactivity in heterogeneous model systems?

  • Methodological Answer :

  • Combine multi-omics approaches (e.g., transcriptomics + metabolomics) to identify conserved pathways across species .
  • Use machine learning (e.g., Random Forest) to predict bioactivity thresholds from high-dimensional data .
  • Validate targets via CRISPR-Cas9 knockout models to confirm mechanism specificity .

Q. How to integrate multidisciplinary data (e.g., chemical, genomic) in this compound research?

  • Methodological Answer :

  • Employ federated search tools to aggregate structured (e.g., ChEMBL) and unstructured (e.g., preprint servers) data .
  • Use BERT-based NLP models to extract entity-relationship data from literature (e.g., "this compound inhibits Protein Y") .
  • Apply network pharmacology to map compound-target-disease interactions .

Methodological Frameworks

  • Hypothesis Testing : Use Bayesian statistics to quantify evidence strength for/against this compound’s proposed mechanisms .
  • Data Contradiction Analysis : Follow Coursera’s iterative qualitative research framework to re-examine assumptions in experimental design .
  • Ethical Compliance : Align animal studies with ARRIVE guidelines; disclose conflicts of interest per Beilstein Journal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanazodine
Reactant of Route 2
Guanazodine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.